molecular formula C24H39N5O8S2 B13420074 ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B13420074
M. Wt: 589.7 g/mol
InChI Key: VGOHDJNDRRARHP-QHXHSKPESA-N
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Description

Ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including thienoimidazole, pentanoylamino, and sulfanylpropanoylamino moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thienoimidazole core through cyclization reactions.
  • Introduction of the pentanoylamino group via amide bond formation.
  • Attachment of the sulfanylpropanoylamino group through thiol-ene reactions.
  • Final esterification to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

  • Use of cost-effective reagents and catalysts.
  • Optimization of reaction conditions (temperature, pressure, solvent).
  • Implementation of purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution at the ester or amide positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Oxidation products: Sulfoxides, sulfones.
  • Reduction products: Alcohols.
  • Substitution products: Amides, thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme-substrate interactions.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Use in the development of novel materials or catalysts.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate involves interactions with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways related to its functional groups.

Comparison with Similar Compounds

Ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate can be compared with other similar compounds:

    Similar Compounds: Other thienoimidazole derivatives, pentanoylamino compounds, sulfanylpropanoylamino compounds.

    Uniqueness: The combination of functional groups in this compound provides unique chemical properties and reactivity.

Properties

Molecular Formula

C24H39N5O8S2

Molecular Weight

589.7 g/mol

IUPAC Name

ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C24H39N5O8S2/c1-3-36-20(32)11-25-22(33)15(12-38)27-19(31)10-9-14(23(34)37-4-2)26-18(30)8-6-5-7-17-21-16(13-39-17)28-24(35)29-21/h14-17,21,38H,3-13H2,1-2H3,(H,25,33)(H,26,30)(H,27,31)(H2,28,29,35)/t14-,15-,16-,17-,21-/m0/s1

InChI Key

VGOHDJNDRRARHP-QHXHSKPESA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)NC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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